(25R)-5beta-spirostan
Description
Structure
3D Structure
Properties
Molecular Formula |
C27H44O2 |
|---|---|
Molecular Weight |
400.6 g/mol |
IUPAC Name |
(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane] |
InChI |
InChI=1S/C27H44O2/c1-17-10-14-27(28-16-17)18(2)24-23(29-27)15-22-20-9-8-19-7-5-6-12-25(19,3)21(20)11-13-26(22,24)4/h17-24H,5-16H2,1-4H3/t17-,18+,19+,20-,21+,22+,23+,24+,25+,26+,27-/m1/s1 |
InChI Key |
INLFWQCRAJUDCR-TYGTVKRDSA-N |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCCC6)C)C)C)OC1 |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CCCC6)C)C)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCCC6)C)C)C)OC1 |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies of 25r 5beta Spirostan
Botanical Sources and Distribution
The distribution of (25R)-5beta-spirostan and its related compounds is widespread in the plant kingdom. It is predominantly found in species belonging to the Liliaceae and Asparagaceae families.
The genus Agave is a well-known source of steroidal saponins (B1172615) and sapogenins. researchgate.net Specifically, glycosides of this compound have been identified in this genus. For instance, a new monodesmosidic spirostanoside, identified as this compound-3beta-ol-3-O-(beta-D-apiofuranosyl(1-->4)beta-D-glucopyranosyl(1-->3)[beta-D-glucopyranosyl(1-->2)]beta-D-galactopyranoside), was isolated from the leaves of Agave lophantha. nih.govresearchgate.net Additionally, tigogenin, which is this compound-3beta-ol, has been estimated in the leaves and juice of Agave sisalana. nih.gov The isolation process from Agave often involves extraction from the leaves, followed by chromatographic separation to purify the steroidal glycosides. researchgate.netnih.gov
Table 1: this compound Derivatives in Agave Species
| Species | Compound Derivative | Plant Part |
| Agave lophantha | This compound-3beta-ol glycoside | Leaves |
| Agave sisalana | Tigogenin (this compound-3beta-ol) | Leaves, Juice |
The Smilax genus, commonly known as sarsaparilla, is a rich source of steroidal saponins, including those with a this compound core. nih.govprota4u.org Sarsasapogenin (B1680783) and its C-25 epimer, smilagenin (B1681833), are two prominent sapogenins found in these plants. wikipedia.org Smilagenin is chemically defined as this compound-3beta-ol. nih.gov
The isolation of these compounds from Smilax species typically involves the extraction from dried and powdered roots using ethanol (B145695). wikipedia.orgplos.org After defatting the initial extract, acid hydrolysis is employed to cleave the glycosidic bonds, releasing the aglycone (sapogenin). wikipedia.orgplos.org The crude steroid is then purified, often by recrystallization from a solvent like anhydrous acetone (B3395972). wikipedia.org A reported yield from 225 kg of Smilax root is approximately 450 grams of pure sarsasapogenin. wikipedia.org
Various Smilax species have been found to contain these compounds. For example, sarsasapogenin has been isolated from Smilax ornata, S. aspera, S. febrifuga, S. china, S. aristolochiifolia, and S. officinalis. taylorandfrancis.comnih.gov
Table 2: this compound Derivatives in Smilax Species
| Species | Compound Derivative | Plant Part | Isolation Method |
| Smilax ornata | Sarsasapogenin | Roots | Ethanolic extraction, acid hydrolysis, recrystallization |
| Smilax aspera | Sarsasapogenin | Roots | Not specified |
| Smilax febrifuga | Sarsasapogenin | Roots | Not specified |
| Smilax china | Sarsasapogenin, Dioscin | Rhizomes | Not specified |
| Smilax aristolochiifolia | Sarsasapogenin | Not specified | Not specified |
| Smilax officinalis | Sarsasapogenin, Neotigogenin glycosides | Rhizomes | Not specified |
Phytochemical investigations of the Dracaena genus have revealed the presence of steroidal saponins. Two new spirostane saponins, this compound-3-beta-ol 3-O-beta-D-galactopyranosyl-(1'''-->4'')-O-beta-D-galactopyranosyl-(1''-->3')-O-beta-D-glucopyranoside and this compound-3-beta-ol 3-O-beta-D-galactopyranosyl-(1'''-->4'')-O-beta-D-glucopyranosyl-(1''-->3')-O-beta-D-glucopyranoside, have been isolated from the leaves of Dracaena ombet. researchgate.net The isolation process typically involves chromatographic separation of extracts from the plant material.
Toxic steroidal saponins have been identified in Narthecium asiaticum. One of the structures elucidated from this plant is a glycoside of <5.beta.-spirostan-3.beta.-ol>, indicating the presence of the this compound skeleton. genome.jp The specific saponin (B1150181) was identified as a-L-Arap-(1-3)+ | b-D-Galp-(1-3)-<5.beta.-spirostan-3.beta.-ol> | b-D-Glcp-(1-2)+. genome.jp
Cytotoxic steroidal saponins have been isolated from Polygonatum zanlanscianense. google.com While the primary focus of the research was on cytotoxic compounds, the presence of various spirostanol (B12661974) saponins suggests the potential for finding this compound derivatives in this species.
The genus Dendrobium, a large group within the Orchidaceae family, has been analyzed for its chemical constituents. scienceasia.orgnih.govnih.gov In a metabolomics study comparing different Dendrobium species, a compound identified as (2beta,3alpha,4beta,5beta,25R)-Spirostan-2,3,4-triyl triacetate was detected in Dendrobium nobile and Dendrobium crepidatum. mdpi.com The detection was carried out using UPLC-QTOF-MS (Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry), a highly sensitive analytical technique. mdpi.com
Presence in Reineckia carnea
Reineckia carnea, a traditional herb known in China as 'guanyin cao', is a rich source of spirostanol saponins. researchgate.net However, extensive phytochemical investigations into this plant have predominantly led to the isolation and characterization of saponins with the (25S) configuration, the C-25 epimer of the (25R) series. researchgate.netresearchgate.net
Detailed spectroscopic analysis of compounds extracted from the whole plant of Reineckia carnea has identified several unique 5β-spirostanol steroids. researchgate.net Among these are reineckiagenin (B3029492) A, reineckiagenoside A, and reineckiagenoside B, which were all determined to be derivatives of (25S)-5β-spirostan. researchgate.net Specifically, their structures were elucidated as 25(S)-5β-spirostan-1β,3β,17α-triol and its corresponding glycosides. researchgate.net Further studies have consistently isolated other (25S) derivatives, such as (1β,3β,5β,25S)-spirostan-1,3-diol glycosides. researchgate.netresearchgate.net While the 5β-spirostan core is present, current research documented in the provided sources emphasizes the prevalence of the (25S) isomer in this particular species.
Other Noteworthy Plant Sources
The this compound skeleton, often in the form of its 3β-hydroxy derivative, smilagenin, is distributed across various plant families. nih.gov These compounds are primarily found as glycosides. vulcanchem.com
Noteworthy plant sources include:
Liliaceae Family: This family is a prominent source of this compound derivatives. vulcanchem.com
Asparagus species: Research on Asparagus africanus has led to the isolation of glycosides of this compound-3beta-ol and (25R)-3beta-hydroxy-5beta-spirostan-12-one. vulcanchem.com
Yucca schidigera : The stems of this plant contain (25R)-5β-spirostan-3β-ol 3-O-β-d-glucopyranoside. nih.gov
Agavaceae Family:
Agave sisalana : The leaves and juice contain tigogenin, which is chemically known as (25R)-5-beta-spirostan-3-beta-ol. researchgate.net The genus Agave is generally recognized as a rich source of steroidal saponins and sapogenins. researchgate.net
Dioscoreaceae Family:
Dioscorea collettii : This plant is reported to contain smilagenin, or this compound-3beta-ol. nih.gov
Fabaceae Family:
Trigonella foenum-graecum (Fenugreek): This species is also noted as a source of smilagenin. nih.gov
Orchidaceae Family:
Dendrobium species: Metabolomic analysis has detected compounds such as (2beta,3alpha,4beta,5beta,25R)-Spirostan-2,3,4-triyl triacetate in certain Dendrobium varieties. mdpi.com
The following table summarizes the occurrence of this compound derivatives in various plant sources.
| Plant Species | Family | Compound/Derivative |
| Yucca schidigera | Liliaceae | (25R)-5β-spirostan-3β-ol 3-O-β-d-glucopyranoside nih.gov |
| Asparagus africanus | Liliaceae | Glycosides of this compound-3beta-ol and (25R)-3beta-hydroxy-5beta-spirostan-12-one vulcanchem.com |
| Agave sisalana | Agavaceae | Tigogenin ((25R)-5-beta-spirostan-3-beta-ol) researchgate.net |
| Dioscorea collettii | Dioscoreaceae | Smilagenin (this compound-3beta-ol) nih.gov |
| Trigonella foenum-graecum | Fabaceae | Smilagenin (this compound-3beta-ol) nih.gov |
| Dendrobium spp. | Orchidaceae | (2beta,3alpha,4beta,5beta,25R)-Spirostan-2,3,4-triyl triacetate mdpi.com |
Advanced Isolation and Purification Techniques
The isolation of this compound derivatives from complex plant matrices requires multi-step protocols that combine efficient extraction with high-resolution separation methods.
Chromatographic Separation Strategies
Chromatography is the cornerstone for purifying spirostanol saponins, including this compound derivatives. A key challenge is often the separation of C-25 epimers (R and S isomers), which are diastereomers with very similar physical properties. nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC): Research has focused on optimizing HPLC methods for the separation of 25R/S-spirostanol saponin diastereomers. nih.gov A systematic study evaluated different stationary and mobile phases:
Stationary Phases: C8, C18, and C30 columns have been tested. The C30 column was found to provide the highest efficiency and resolution for separating these types of diastereomers. nih.govresearchgate.net
Mobile Phases: Common solvent systems include acetonitrile/water and methanol/water, often with an acid modifier like acetic acid (e.g., CH3CN-1% CH3COOH or MeOH-1% CH3COOH). nih.govresearchgate.net The choice of solvent system can be selective for different types of spirostanol saponins. nih.gov
Other Chromatographic Techniques: A typical purification scheme involves several chromatographic steps:
Macroporous Resin Column Chromatography: Used for initial fractionation of the crude extract to enrich the saponin fraction. researchgate.net
Silica Gel Column Chromatography: For further separation based on polarity. researchgate.net
ODS (Octadecylsilyl) Silica Gel Chromatography: A type of reversed-phase chromatography for finer purification. researchgate.net
Preparative HPLC (PHPLC): The final step to isolate pure compounds from enriched fractions. nih.gov
The following table details chromatographic conditions used for the separation of this compound saponins.
| Technique | Stationary Phase | Mobile Phase System | Application |
| HPLC | C30 Column | Acetonitrile - 1% Acetic Acid | Separation of 25R/S-spirostanol saponin diastereomers nih.govresearchgate.net |
| HPLC | C30 Column | Methanol - 1% Acetic Acid | Separation of C12 carbonylated 25R/S-spirostanol saponin diastereomers nih.govresearchgate.net |
| PHPLC | Not specified | Acetonitrile - 1% Acetic Acid (80:20, v/v) | Isolation of (25R)-5β-spirostan-3β-ol 3-O-β-d-glucopyranoside nih.gov |
Extraction Protocols from Plant Biomass
The initial extraction from plant material is a critical step designed to efficiently remove the target compounds while minimizing co-extraction of interfering substances.
A general protocol for extracting saponins and other compounds from plant biomass involves several stages:
Preparation of Plant Material: The process typically begins with the collection of specific plant parts, such as roots or rhizomes, which are then dried and powdered. vulcanchem.com
Pre-extraction/Defatting: A pre-extraction step with a non-polar solvent, such as dichloromethane, is often employed. nih.gov This removes lipids and other non-polar compounds that can interfere with subsequent extraction and purification.
Main Extraction: The defatted biomass is then extracted with a more polar solvent. A common choice is aqueous ethanol (e.g., 50% ethanol), which is effective for extracting glycosidic saponins. nih.gov
Purification of Crude Extract: The crude extract is often subjected to further clean-up steps before fine chromatography. This can include treatment with polyamide to remove tannins or size-exclusion chromatography (e.g., Sephadex G-10) to remove low-molecular-weight components. nih.gov
This systematic approach ensures the removal of ubiquitous substance classes that could interfere with the isolation process, leading to a highly purified fraction of the target compounds. nih.gov
Structural Elucidation and Stereochemical Analysis of 25r 5beta Spirostan and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of (25R)-5beta-spirostan and its derivatives. It provides in-depth information about the carbon and proton environments within the molecule.
One-Dimensional NMR (1H, 13C, DEPT) for Carbon and Proton Assignment
One-dimensional NMR experiments, including 1H, 13C, and Distortionless Enhancement by Polarization Transfer (DEPT), are fundamental for assigning the carbon and proton signals in the spectrum of this compound. rsc.org
¹H NMR: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. For the this compound skeleton, characteristic signals include those for the methyl groups (C-18, C-19, C-21, C-27), methylene (B1212753) protons, and methine protons. The chemical shifts and coupling constants of these protons are crucial for determining their connectivity and spatial relationships.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The spiroketal carbon (C-22) is a key diagnostic signal, typically appearing at a distinct downfield shift. Other characteristic signals correspond to the methyl, methylene, methine, and quaternary carbons of the steroidal framework. rsc.org
DEPT: DEPT experiments (DEPT-90 and DEPT-135) are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons, which simplifies the assignment of the ¹³C NMR spectrum. mdpi.com
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound Derivatives (in ppm)
| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) |
|---|---|---|
| 3 | Varies with substitution | Varies with substitution |
| 5 | ~40-45 | ~1.5-2.0 (axial) |
| 18 | ~16-17 | ~0.8 (s) |
| 19 | ~12-13 | ~0.9 (s) |
| 21 | ~14-15 | ~0.9 (d) |
| 22 | ~109-110 | - |
| 26 | ~65-67 | ~3.3-3.5 (eq), ~4.3-4.5 (ax) |
| 27 | ~17-18 | ~0.8 (d) |
Note: Chemical shifts are approximate and can vary based on the specific derivative and solvent used.
Two-Dimensional NMR (COSY, HMQC, HMBC, ROESY/NOE) for Connectivity and Stereochemistry
Two-dimensional NMR techniques are indispensable for establishing the complete structure and stereochemistry of this compound derivatives by revealing correlations between different nuclei. science.govhuji.ac.il
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds. princeton.eduyoutube.com It is used to trace out the spin systems within the molecule, helping to connect adjacent protons in the A, B, C, and D rings and the side chain.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons directly attached to carbon atoms (one-bond ¹H-¹³C correlations). princeton.eduyoutube.com This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.
ROESY/NOESY (Rotating-frame Overhauser Effect Spectroscopy/Nuclear Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are in close proximity. science.govprinceton.edu They are essential for determining the relative stereochemistry of the molecule, such as the cis-fusion of the A/B rings (indicated by a correlation between the C-19 methyl protons and the axial proton at C-5) and the configuration at various stereocenters. researchgate.net
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives, as well as to gain insights into their structure through fragmentation analysis. nih.gov
High-Resolution Mass Spectrometry (HR-EI-MS, HR-ESI-MS) for Molecular Formula Determination
High-resolution mass spectrometry, using either electron ionization (EI) or electrospray ionization (ESI), provides highly accurate mass measurements. rsc.org This precision allows for the determination of the elemental composition of the parent molecule and its fragments, leading to the unambiguous assignment of the molecular formula. rsc.orgnih.gov For instance, a derivative like this compound-3beta-ol gives an abundant [M+H]⁺ ion in positive ion mode ESI-MS. nih.gov
LC-ESI-QQ and MS² for Fragmentation Pattern Analysis
Liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI-QQ or LC-MS/MS) is a key technique for analyzing mixtures and studying the fragmentation patterns of spirostanol (B12661974) saponins (B1172615). researchgate.net In MS² experiments, a specific ion (often the protonated molecule [M+H]⁺) is selected and fragmented by collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information.
The fragmentation of the spirostan (B1235563) skeleton is well-characterized. Cleavage of the E and F rings is common, leading to diagnostic fragment ions. For example, the fragmentation of this compound-3beta-ol (smilagenin) in positive ion mode often results in characteristic ions at m/z 273 and 255, corresponding to cleavages in the steroidal backbone and side chain. nih.govnih.gov
Table 2: Common Mass Spectrometric Fragments for this compound-3beta-ol
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Origin |
|---|---|---|
| 417.58 ([M+H]⁺) | 273 | Cleavage of the E and F rings |
| 417.58 ([M+H]⁺) | 255 | Further fragmentation, loss of water |
Note: Fragmentation patterns can be influenced by the ionization method and collision energy.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. orgchemboulder.com While the IR spectrum of the basic this compound skeleton is dominated by C-H and C-O stretching and bending vibrations, the technique is particularly useful for identifying functional groups in its derivatives. libretexts.orgspecac.com
The IR spectrum of a typical this compound derivative will show:
C-H stretching: Absorptions in the 2850-3000 cm⁻¹ region are characteristic of alkane C-H bonds. libretexts.org
C-O stretching: Strong absorptions in the 1000-1200 cm⁻¹ region are indicative of the C-O bonds within the spiroketal system. specac.com
Hydroxyl (O-H) group: If a hydroxyl group is present (as in smilagenin), a broad absorption band will appear in the 3200-3600 cm⁻¹ region. specac.com
Carbonyl (C=O) group: If the molecule contains a ketone or aldehyde function, a strong, sharp absorption will be observed in the 1680-1750 cm⁻¹ region. specac.com
The region below 1500 cm⁻¹, known as the "fingerprint region," contains a complex pattern of absorptions that is unique to each molecule and can be used for identification by comparison with a known spectrum. specac.com
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| This compound-3beta-ol |
| Smilagenin (B1681833) |
Advanced Chemical Methods for Structural Confirmation
Beyond initial isolation and basic characterization, several chemical methods are employed to verify and elucidate the intricate structure of this compound and its naturally occurring glycosides.
Hydrolytic and Enzymatic Cleavage
This compound often occurs in nature as a glycoside, meaning it is attached to one or more sugar units. To analyze the core steroidal structure, known as the aglycone, these sugar chains must be removed. This is typically achieved through cleavage of the glycosidic bonds.
Acid hydrolysis is a common, albeit nonspecific, method that uses acidic conditions to break these bonds. researchgate.net While effective in liberating the aglycone, this process can sometimes lead to unwanted side reactions or degradation of the core structure.
Enzymatic cleavage offers a more controlled and specific alternative. researchgate.net Enzymes are highly selective for the type of sugar and the nature of the linkage, allowing for a more gentle and precise removal of the sugar moieties. This method is invaluable for determining the sequence and linkage points of the sugars in complex saponins. The structural identification of spirostanol saponins often involves this crucial step to isolate the aglycone for further analysis. grafiati.com
Chemical Derivatization for Spectroscopic Enhancement
Chemical derivatization involves modifying the structure of this compound or its derivatives to improve their properties for spectroscopic analysis. These modifications can enhance volatility for techniques like Gas-Liquid Chromatography (GLC) or alter spectroscopic signals to resolve ambiguities in Nuclear Magnetic Resonance (NMR) spectra. researchgate.net
Definitive Determination of Spiroketal Ring Stereochemistry (25R Configuration)
The spiroketal system, formed by rings E and F, is a defining feature of spirostans. The stereochemistry at carbon-25 (C-25) significantly influences the molecule's shape and properties. waters.com The (25R) configuration is determined through meticulous spectroscopic analysis, primarily using NMR. nih.gov
The key to distinguishing between the (25R) and (25S) isomers lies in the chemical shifts and coupling constants of the protons on and near the F-ring. researchgate.net A widely accepted NMR-based approach focuses on the chemical shift difference (Δδab) between the two geminal protons at C-26. nih.govresearchgate.net
For the (25R) isomer, this difference is typically small (Δδab < 0.2 ppm). nih.gov
For the (25S) isomer, the difference is significantly larger (Δδab > 0.5 ppm). nih.gov
This clear distinction provides a reliable method for assigning the stereochemistry at C-25. nih.gov Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), further corroborate these assignments by showing correlations between protons and carbons in the spiroketal system. science.govbvsalud.org While NMR is the most common method, X-ray crystallography provides the ultimate proof of stereochemistry by determining the precise three-dimensional structure of the molecule in a crystal. bvsalud.orgebi.ac.uk
| Spectroscopic Method | Key Indicator for (25R) Configuration | Typical Value/Observation |
|---|---|---|
| ¹H NMR | Chemical shift difference (Δδab) of geminal H₂-26 protons | < 0.2 ppm |
| IR Spectroscopy | Relative intensity of absorption bands | Band at ~900 cm⁻¹ is more intense than the band at ~920 cm⁻¹ |
| X-ray Crystallography | Direct determination of 3D structure | Unambiguous assignment of the R configuration at C-25 |
Configurational Assignment at C-5 and Other Chiral Centers
Beyond the spiroketal center, the stereochemistry of the steroid nucleus, particularly at the C-5 position, is critical. The "5beta" designation in this compound indicates a cis fusion between rings A and B, where the hydrogen atom at C-5 is oriented above the plane of the steroid nucleus. vulcanchem.com This is in contrast to the trans fusion found in 5-alpha isomers.
The configuration at C-5 and other chiral centers is determined using a suite of one- and two-dimensional NMR techniques, including COSY, HSQC, HMBC, and NOESY/ROESY. bvsalud.orgijpsr.com
COSY (Correlation Spectroscopy) helps identify proton-proton coupling networks within each ring. bvsalud.org
HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. science.gov
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (2-3 bonds away), which is crucial for piecing together the carbon skeleton and placing substituents. science.govbvsalud.org
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy) are powerful tools that detect through-space proximity between protons. Correlations observed in these spectra provide definitive evidence for the relative stereochemistry of different parts of the molecule, such as the cis relationship of the C-19 methyl group and the C-5 hydrogen in the 5-beta configuration. bvsalud.org
For example, the structure of derivatives like this compound-3beta-ol (smilagenin) has been confirmed through these extensive NMR analyses, which allow for the complete and unambiguous assignment of all proton and carbon signals and their relative orientations. ebi.ac.uknih.gov
| Chiral Center | Configuration | Primary Method of Determination | Key Spectroscopic Evidence |
|---|---|---|---|
| C-5 | Beta (β) | NOESY/ROESY | Spatial correlation between H-5 and the C-19 methyl group protons. |
| C-25 | R | ¹H NMR | Small chemical shift difference (Δδab) between H₂-26 protons. |
| C-22 | R (usually) | ¹³C NMR, X-ray Crystallography | Characteristic chemical shift of the spiroketal carbon C-22 (~109 ppm). |
| Other Centers (e.g., C-3, C-8, C-9, C-14, C-17, C-20) | Varies by specific derivative | 2D NMR (COSY, NOESY) | Analysis of coupling constants (J-values) and NOE correlations. |
Chemical Synthesis and Derivatization Strategies for 25r 5beta Spirostan Analogues
Synthetic Routes to the Spirostan (B1235563) Skeleton
The synthesis of the (25R)-5beta-spirostan skeleton often begins with readily available steroidal precursors, with diosgenin (B1670711) being a prominent starting material. The creation of the characteristic spiroketal system, involving rings E and F, is a critical aspect of these synthetic pathways. The biosynthesis of the spirostan skeleton involves the cyclization of 2,3-oxidosqualene (B107256) to cycloartenol, which then undergoes a series of enzymatic modifications to form cholesterol, the precursor to steroidal saponins (B1172615). nih.govuobasrah.edu.iq
Regio- and Stereoselective Functionalization of the Steroidal Core
Once the spirostan skeleton is established, further modifications are often desired to create a diverse range of analogues. The ability to selectively introduce functional groups at specific positions on the rigid steroidal core is essential for probing biological activity.
Introduction of Hydroxyl Groups
The introduction of hydroxyl groups at various positions on the spirostan framework is a common strategy for creating new analogues. For example, microbial transformation has been utilized as a tool to introduce hydroxyl groups with high regio- and stereoselectivity. airitilibrary.com One study reported the synthesis of (25R)-2beta,3alpha,5alpha-trihydroxyspirostan-6-one and (25R)-2beta-methoxy-3alpha,5alpha-dihydroxyspirostan-6-one from diosgenin. scielo.br The process involved the formation of an epoxide, followed by acid-catalyzed hydrolysis to yield the desired diol products. scielo.br Specifically, the hydrolysis of (25R)-2alpha,3alpha-epoxy-5alpha-hydroxyspirostan-6-one with perchloric acid in acetone (B3395972) afforded the trans-diol (25R)-2beta,3alpha,5alpha-trihydroxyspirostan-6-one in 85% yield. scielo.br
Another approach involves the acid-catalyzed cleavage of 5,6-epoxyspirostane derivatives to generate polyhydroxylated analogues. nih.gov For instance, treatment of (25R)-5beta,6beta-epoxyspirostan-22alpha-O-3beta-ol with Dowex resin in a water-methanol mixture yielded (25R)-6beta-methoxyspirostan-22alpha-O-3beta,5alpha-diol and (25R)-spirostan-22alpha-O-3beta,5alpha,6beta-triol. nih.gov
Oxidation and Reduction Reactions
Oxidation and reduction reactions are fundamental tools for modifying the spirostan core. The oxidation of hydroxyl groups to ketones is a common transformation. For instance, the oxidation of diosgenin's 3-hydroxyl group is a key step in the synthesis of various derivatives. Reagents like Jones reagent (CrO₃ in H₂SO₄) have been used to oxidize hydroxyl groups and cleave epoxides simultaneously.
Conversely, the reduction of ketone functionalities provides access to hydroxylated analogues with different stereochemistries. These transformations allow for the fine-tuning of the electronic and steric properties of the molecule, which can have a significant impact on biological activity.
Olefinic Transformations
The introduction of double bonds within the steroidal framework is another important derivatization strategy. Olefin metathesis, a powerful carbon-carbon double bond forming reaction, has found broad application in organic synthesis, including the modification of complex molecules like steroids. wikipedia.orgrsc.org This reaction allows for the redistribution of alkene fragments, enabling the creation of novel unsaturated analogues. wikipedia.org
The synthesis of α,β-unsaturated ketones in the steroidal core provides valuable intermediates for further functionalization. nih.gov For example, 1,3-dipolar cycloaddition reactions with nitrilimines have been used to create new condensed pyrazoline derivatives from these unsaturated ketones. nih.gov
Glycosylation Chemistry and Saponin (B1150181) Synthesis
Saponins are glycosides of steroids or triterpenoids. uq.edu.auresearchgate.net The attachment of sugar moieties to the this compound aglycone dramatically alters its physical and biological properties. vulcanchem.com Glycosylation can occur at various hydroxyl groups on the steroidal skeleton, leading to a vast diversity of saponin structures. uq.edu.au
Synthesis of Monodesmosidic and Bisdesmosidic Saponins
Saponins are classified as monodesmosidic if they have a single sugar chain attached to the aglycone, and bisdesmosidic if they have two. uobasrah.edu.iqresearchgate.net The synthesis of these complex molecules requires careful planning and execution of glycosylation reactions.
A facile method for the synthesis of spirostanol (B12661974) glycosides has been reported using cadmium carbonate as a catalyst. ccspublishing.org.cn This method allows for the efficient synthesis of a series of saponins in satisfactory yields. ccspublishing.org.cn Another approach utilizes a continuous microfluidic glycosylation method followed by a batch deprotection to efficiently synthesize C-3 monodesmosidic saponins. nih.gov This technique has been shown to reduce reaction times and the number of purification steps compared to conventional batch synthesis. nih.gov
The synthesis of bisdesmosidic saponins involves the attachment of two separate sugar chains to the aglycone. sci-hub.se These are typically attached at different positions on the steroidal core, for instance at C-3 and another position like C-6. sci-hub.se The synthesis of such molecules can be approached using either convergent or linear strategies. scribd.com
Stereochemical Control in Glycoside Formation
The synthesis of spirostanol glycosides, which involves the attachment of sugar moieties to the steroidal aglycone, presents significant challenges in controlling the stereochemistry of the newly formed glycosidic bond. uq.edu.auresearchgate.net The orientation of this bond, whether α or β, can profoundly influence the biological properties of the resulting saponin.
Several factors influence the stereochemical outcome of glycosylation reactions involving spirostanols. These include the nature of the protecting groups on the sugar donor, the type of glycosyl donor (e.g., glycosyl halides, thioglycosides, or trichloroacetimidates), the promoter or catalyst used, and the reaction conditions. researchgate.netscribd.com For instance, the use of participating protecting groups at the C-2 position of the sugar donor, such as an acetyl or benzoyl group, often leads to the formation of a 1,2-trans-glycosidic linkage through neighboring group participation. Conversely, non-participating groups like benzyl (B1604629) or silyl (B83357) ethers tend to favor the formation of the 1,2-cis-glycosidic linkage.
Gold(I)-catalyzed glycosylation has emerged as a powerful method for the stereoselective synthesis of complex glycosides, including those of spirostanols. rsc.orgsioc.ac.cn These reactions often proceed with high stereoselectivity, providing access to either α- or β-glycosides depending on the specific catalyst system and reaction conditions employed. Additionally, one-pot glycosylation strategies have been developed to streamline the synthesis of oligosaccharide chains attached to the spirostan skeleton, enhancing efficiency and reducing the number of synthetic steps. researchgate.net
Targeted Modifications of the F-Ring (Spiroketal Side Chain)
The spiroketal moiety, specifically the F-ring of the this compound, is a key structural feature that can be targeted for modification to generate novel analogues. The reactivity of the spiroketal allows for a variety of chemical transformations.
Transformations Leading to "Glycospirostanes"
A notable transformation of the F-ring involves its conversion into a sugar-like ring, leading to a class of compounds termed "glycospirostanes". researchgate.netnih.gov One strategy to achieve this involves the functionalization of the F-ring through a series of oxidation and reduction steps. For example, the synthesis of (23S,24S,25R)-5α-Spirostane-3β,23,24,25-tetraol was achieved from 23-oxotigogenin acetate (B1210297) through dehydrogenation, stereoselective reduction of the ketone at position 23, and subsequent dihydroxylation of the C24-C25 double bond. researchgate.net Another approach utilized an allylic hydroxylation with selenium dioxide (SeO2) on a spirostene derivative, followed by osmium tetroxide (OsO4) dihydroxylation to yield a different stereoisomer, (23R,24S,25R)-5α-spirostane-3β,23,24,25-tetraol. researchgate.netsemanticscholar.org
A different synthetic route to "glycospirostanes" employed ring-closing metathesis as a key step. nih.gov This strategy started from C,O-diallyl derivatives of nor-cholane lactones, and after the formation of the six-membered F-ring, further elaboration through allylic hydroxylation and dihydroxylation yielded the final products, which were characterized as both O- and C-l-arabinopyranosides. nih.gov
Development of Novel Analogs through Modular Synthesis
Modular synthesis approaches offer an efficient way to generate libraries of diverse spirostan analogues by connecting molecular building blocks in a controlled manner.
Click Chemistry Approaches in Spirostan Derivatization
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for the derivatization of steroids, including spirostans. nih.govpcbiochemres.compcbiochemres.com This reaction is highly efficient, tolerant of a wide range of functional groups, and proceeds under mild conditions, making it ideal for modifying complex natural products. nih.gov
The strategy involves introducing an azide (B81097) or an alkyne group onto the spirostan scaffold at a specific position. This functionalized spirostan can then be "clicked" with a variety of building blocks containing the complementary functional group (alkyne or azide, respectively) to rapidly generate a library of 1,2,3-triazole-containing derivatives. nih.govresearchgate.net This modular approach allows for the systematic exploration of the structure-activity relationship by varying the nature of the appended moiety. pcbiochemres.com For example, modifications at the C-3 position of the steroid nucleus are common. researchgate.net
C-Ring Modified Steroids and Pregnanolone (B1679072) Analogues
Furthermore, spirostans serve as valuable starting materials for the synthesis of pregnanolone analogues. nih.govresearchgate.netopenaire.eucsic.es For instance, (25R)-3β-Hydroxy-5α-spirostan-12-one (hecogenin) has been utilized to synthesize a series of 11- and 12-substituted derivatives of 5ξ-pregnanolone. nih.govresearchgate.netopenaire.eu The synthesis involves the degradation of the spiroketal side chain, a process historically known as the Marker degradation, to yield the pregnane (B1235032) skeleton. wikipedia.org Subsequent modifications to the C-ring of these pregnanolone analogues allow for the exploration of structural requirements for their biological targets. nih.gov
This compound as a Key Synthetic Intermediate
This compound and its naturally occurring derivatives, such as diosgenin and tigogenin, are crucial starting materials in the semi-synthesis of various steroidal drugs. wikipedia.orgresearchgate.netnih.govscielo.br The abundance of these sapogenins in certain plants makes them economically viable precursors. wikipedia.org
The key transformation that underscores the importance of spirostans as synthetic intermediates is the Marker degradation, which efficiently cleaves the spiroketal side chain to produce a 16-dehydropregnenolone (B108158) acetate (DPA) intermediate. wikipedia.org DPA is a versatile precursor for the industrial production of a wide range of corticosteroids, sex hormones, and other medicinally important steroids.
Beyond the Marker degradation, the spirostan skeleton itself is a template for creating novel bioactive molecules. For example, acid-catalyzed hydrolytic cleavage of epoxyspirostane derivatives has been used to develop synthetic routes towards polyhydroxyspirostane analogs. nih.gov These polyhydroxylated compounds can serve as intermediates for further chemical transformations. The stereochemistry of the A/B ring junction (5α vs. 5β) can influence the outcome of these reactions. nih.gov
Biological Activities and Mechanistic Research of 25r 5beta Spirostan Derivatives Excluding Clinical Human Trials
Neurobiological Research
Neurotrophic Factor Induction Mechanisms
(25R)-5beta-spirostan derivatives, such as smilagenin (B1681833), are recognized as inducers of neurotrophic factors. nih.govdrugbank.compharmaoffer.com Neurotrophic factors are a family of proteins that support the growth, survival, and differentiation of both developing and mature neurons. cureparkinsons.org.uk The induction of these factors by smilagenin represents a significant area of its neurobiological activity. nih.govpharmaoffer.com This mechanism is considered novel for a non-peptide, orally bioavailable compound. nih.govdrugbank.compharmaoffer.com
Attenuation of Free Radical Neurotoxicity (e.g., MPP+ Models)
Research has demonstrated that this compound derivatives can counteract the neurotoxic effects of free radicals. nih.govdrugbank.comdrugbank.com Specifically, smilagenin has been shown to reverse the neurotoxicity induced by 1-methyl-4-phenylpyridinium (MPP+), a known dopaminergic neurotoxin, in neuronal models. nih.govdrugbank.compharmaoffer.com The mechanism of MPP+ toxicity is understood to involve the generation of free radicals, which leads to the death of dopaminergic neurons. nih.gov The ability of these spirostan (B1235563) derivatives to mitigate this damage highlights their potential neuroprotective properties. nih.govdrugbank.compharmaoffer.com
Restoration of Neuronal Growth Factors and Dopamine (B1211576) Receptors
In addition to inducing neurotrophic factors, this compound derivatives have been observed to reverse the decline in neuronal growth factors and dopamine receptors in the brain. nih.govdrugbank.compharmaoffer.com This restorative action is significant as dopamine receptors are crucial for synaptic transmission and are affected in various neurological conditions. nih.gov The loss of these receptors is a hallmark of the aging brain and certain neurodegenerative diseases. nih.govdrugbank.com
Preclinical Investigations in Models of Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's)
Preclinical studies have explored the neuroprotective effects of this compound derivatives in models of neurodegenerative diseases like Alzheimer's and Parkinson's. nih.govdrugbank.compharmaoffer.com In models of Alzheimer's disease, smilagenin has shown protective effects against damage caused by beta-amyloid and glutamate. nih.govdrugbank.com For Parkinson's disease, research indicates that it can reverse changes in the brain areas implicated in the disease. nih.govpharmaoffer.com These investigations utilize various cell and animal models that replicate aspects of these complex diseases to assess the therapeutic potential of new compounds. nih.govshefayekhatam.ir
| Preclinical Model | Investigated Derivative | Observed Neuroprotective Effect |
| Alzheimer's Disease Models | Smilagenin | Protection against beta-amyloid and glutamate-induced damage. nih.govdrugbank.com |
| Parkinson's Disease Models | Smilagenin | Reversal of pathological changes in brain regions associated with the disease. nih.govpharmaoffer.com |
Ligand-Receptor Interactions (e.g., GABAA Receptor Modulation)
The interaction of this compound derivatives with neurotransmitter receptors is another area of active research. Some steroid molecules, including spirostan derivatives, can modulate the function of receptors such as the gamma-aminobutyric acid type A (GABAA) receptor. researchgate.netresearchgate.net The GABAA receptor is a major inhibitory neurotransmitter receptor in the central nervous system. researchgate.net Modulation of this receptor by neuroactive steroids can influence neuronal excitability. researchgate.net Research into synthetic steroid analogs is ongoing to understand the specific structural requirements for interaction with the GABAA receptor. researchgate.net
Protein Synthesis Stimulation in Neuronal Contexts
Certain this compound derivatives have been identified as stimulants of protein synthesis in neuronal contexts. nih.govdrugbank.com One such derivative, referred to as P58, acts by restoring levels of proteins that are altered in the aging brain. nih.govpharmaoffer.comdrugbank.com This stimulation of protein synthesis may contribute to the reversal of nerve receptor loss and potentially support the regrowth of neural connections. nih.govdrugbank.com The activation of local protein synthesis in dendrites is a key mechanism for synaptic plasticity and function. nih.gov
Antineoplastic and Cytotoxic Investigations
Derivatives of this compound have been the subject of extensive research to determine their potential as anticancer agents. These studies have primarily focused on their ability to kill cancer cells directly (cytotoxicity), the cellular mechanisms they trigger to achieve this, their interaction with specific cellular channels, and how their chemical structure relates to their effectiveness.
In Vitro Cytotoxicity against Human Cancer Cell Lines
Numerous studies have demonstrated the potent cytotoxic effects of this compound derivatives against a variety of human cancer cell lines. These in vitro assays are crucial for the initial screening of potential anticancer compounds. The effectiveness of these compounds is often measured by their IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cell growth.
One noteworthy derivative, ruscogenin (B1680278), has shown broad-spectrum cytotoxic activity. For instance, it has been tested against lung cancer (A549), liver cancer (HepG2), and glioblastoma (U87MG) cell lines. Another compound, (25R)-5β-spirostan-3β-ol, has also been evaluated for its cytotoxic potential.
The table below summarizes the cytotoxic activities of selected this compound derivatives against various human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Ruscogenin | A549 (Lung) | 18.23 | |
| Ruscogenin | HepG2 (Liver) | 26.14 | |
| Ruscogenin | U87MG (Glioblastoma) | Not specified | |
| (25R)-Spirost-5-ene-3β,17α-diol | A549 (Lung) | 3.2 | |
| (25R)-Spirost-5-ene-3β,17α-diol | U87-MG (Glioblastoma) | 3.9 | |
| Pennogenin | CEM/ADR5000 (Leukemia) | 6.3 |
This table is interactive. Users can sort the data by clicking on the column headers.
Mechanistic Studies of Apoptosis Induction and Cell Proliferation Inhibition
The anticancer effects of this compound derivatives are largely attributed to their ability to induce programmed cell death, known as apoptosis, and to halt the uncontrolled proliferation of cancer cells.
Mechanistic studies have revealed that these compounds can trigger the intrinsic apoptotic pathway. For example, some derivatives have been shown to decrease the mitochondrial membrane potential in cancer cells, a key event in the initiation of apoptosis. This is often followed by the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates a cascade of enzymes called caspases. The activation of caspase-3, an executioner caspase, is a central event that leads to the dismantling of the cell.
Furthermore, these compounds can interfere with the cell cycle, the process through which cells replicate. Studies have shown that certain this compound derivatives can cause cell cycle arrest at the G2/M phase. This prevents the cancer cells from dividing and leads to an accumulation of cells in this phase of the cycle. This effect is often associated with the modulation of cell cycle regulatory proteins.
Role as Potential Aquaporin Inhibitors in Cancer Models
Aquaporins (AQPs) are a family of water channel proteins that are overexpressed in several types of cancer and are believed to play a role in tumor progression, angiogenesis, and metastasis. The ability to block these channels presents a novel strategy for cancer therapy.
Certain spirostanol (B12661974) saponins (B1172615), which are part of the broader this compound family, have been identified as potential inhibitors of aquaporins. For instance, a compound known as sarsasapogenin (B1680783) has been shown to inhibit AQP1-mediated water transport. In cancer models, this inhibition could potentially reduce cell migration and invasion, thereby limiting the spread of the tumor. The exploration of this compound derivatives as aquaporin inhibitors is an emerging area of research with significant therapeutic implications.
Structure-Activity Relationship (SAR) Studies for Cytotoxic Activity
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. For this compound derivatives, these studies have provided valuable insights into the features that are crucial for their cytotoxic effects.
Research has indicated that the presence and nature of sugar moieties attached to the spirostanol core can significantly impact cytotoxicity. For example, the type and number of sugar units can influence the compound's solubility, cell permeability, and interaction with biological targets.
Modifications to the steroidal backbone also play a critical role. The introduction of hydroxyl groups at specific positions, such as C-17, has been shown to enhance cytotoxic activity. For instance, the compound (25R)-spirost-5-ene-3β,17α-diol demonstrated more potent cytotoxicity against A549 and U87-MG cell lines compared to its counterparts without the C-17 hydroxyl group. Additionally, the configuration of the spirostan moiety itself is a determinant of activity.
Anti-inflammatory Effects and Underlying Mechanisms
Beyond their anticancer properties, this compound derivatives have demonstrated significant anti-inflammatory effects. Chronic inflammation is a key factor in the development and progression of many diseases, making anti-inflammatory agents highly valuable.
The anti-inflammatory actions of these compounds are mediated through various mechanisms. One of the primary ways is by inhibiting the production of pro-inflammatory mediators. For example, ruscogenin has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes that play a central role in the inflammatory process. This leads to a decrease in the production of nitric oxide (NO) and prostaglandins, respectively.
Furthermore, these derivatives can modulate the activity of key signaling pathways involved in inflammation. The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Some this compound derivatives have been found to inhibit the activation of NF-κB, thereby preventing the transcription of genes encoding pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
The table below highlights the anti-inflammatory mechanisms of selected this compound derivatives.
| Compound/Derivative | Mechanism of Action | Target | Reference |
| Ruscogenin | Inhibition of iNOS and COX-2 expression | iNOS, COX-2 | |
| Diosgenin (B1670711) | Inhibition of NF-κB activation | NF-κB | |
| Pennogenyl glycosides | Suppression of pro-inflammatory cytokine production | TNF-α, IL-6 | |
| Ruscogenin | Modulation of macrophage polarization | Macrophages | |
| Saponins from Tupistra chinensis | Inhibition of NO production | iNOS |
This table is interactive. Users can sort the data by clicking on the column headers.
Antimicrobial Properties
In addition to their other biological activities, this compound derivatives have been investigated for their ability to combat microbial infections. The emergence of antibiotic-resistant strains of bacteria has created an urgent need for new antimicrobial agents.
These compounds have shown activity against a range of microorganisms, including both bacteria and fungi. The antimicrobial effects are often attributed to their ability to disrupt microbial cell membranes. The steroidal saponin (B1150181) structure, with its lipophilic (fat-loving) steroid core and hydrophilic (water-loving) sugar chains, allows these molecules to insert into the lipid bilayers of cell membranes, leading to pore formation and loss of membrane integrity.
For example, diosgenin has been reported to possess both antibacterial and antifungal properties. Similarly, extracts from plants rich in these compounds have been traditionally used to treat infections. Research into the antimicrobial properties of saponins from Tupistra chinensis has also shown promising results. The specific spectrum of activity and the potency of these compounds can vary depending on their exact chemical structure.
Analgesic Activities
Preclinical research has identified analgesic properties in derivatives of this compound, suggesting their potential as a basis for new pain management therapies. Studies have primarily utilized extracts from plants known to be rich in these steroidal saponins, such as Agave sisalana, to investigate their effects in various animal models of pain.
The hexanic fraction of Agave sisalana (HFAS), which contains sapogenins like hecogenin (B1673031) and tigogenin, has demonstrated significant analgesic and anti-inflammatory activities. nih.govnih.gov In chemical-induced pain models, HFAS showed a dose-dependent reduction in abdominal writhing in mice exposed to acetic acid. nih.gov The fraction also proved effective in thermal pain models, where it increased the latency time for responses in both the hot-plate and tail-flick tests, indicating centrally mediated analgesic effects. nih.gov
The anti-inflammatory properties of these compounds, which are often linked to their analgesic effects, have been observed in acute and chronic inflammation models. nih.gov For instance, HFAS reduced xylene-induced ear oedema, carrageenan-induced hind paw oedema, and pleurisy in rats. nih.govnih.gov It also diminished inflammation in the granuloma cotton pellet model, a test for chronic inflammation. nih.gov
One potential, albeit indirect, mechanism for the analgesic effects of some this compound derivatives could involve the cholinergic system. Smilagenin, a this compound derivative, has been shown to be a moderate inhibitor of acetylcholinesterase (AChE). researchgate.net While primarily investigated in the context of neurodegenerative diseases, the modulation of the cholinergic system can also influence nociceptive pathways.
The table below summarizes the analgesic and anti-inflammatory effects observed for the hexanic fraction of Agave sisalana (HFAS) in various preclinical models.
| Test Model | Species | Dose (mg/kg) | Observed Effect | Inhibition/Increase (%) |
| Acetic Acid-Induced Writhing | Mouse | 10 | Analgesic | 54% |
| Acetic Acid-Induced Writhing | Mouse | 25 | Analgesic | 48% |
| Hot-Plate Test | Mouse | 25 | Analgesic (Increased Latency) | 23% |
| Hot-Plate Test | Mouse | 50 | Analgesic (Increased Latency) | 28% |
| Tail-Flick Test | Mouse | 25 | Analgesic (Increased Latency) | 61% |
| Tail-Flick Test | Mouse | 50 | Analgesic (Increased Latency) | 66% |
| Xylene Ear Oedema | Mouse | 10 | Anti-inflammatory | 71% |
| Hind Paw Oedema | Mouse | 10 | Anti-inflammatory | 42% |
| Hind Paw Oedema | Mouse | 25 | Anti-inflammatory | 58% |
| Pleurisy | Rat | 10 | Anti-inflammatory | 41% |
| Pleurisy | Rat | 25 | Anti-inflammatory | 50% |
| Granuloma Cotton Pellet | Mouse | 10 | Anti-inflammatory | 46% |
| Granuloma Cotton Pellet | Mouse | 25 | Anti-inflammatory | 58% |
Hormone-Regulating Properties and Endocrine System Modulation
This compound derivatives and their epimers have demonstrated significant interactions with the endocrine system in non-clinical studies. Their structural similarity to steroid hormones allows them to modulate hormonal pathways, showing potential for addressing hormone-related conditions. nih.govbasicmedicalkey.com
A notable example is sarsasapogenin, the (25S) epimer of smilagenin, which has been studied for its effects on the hypothalamic-pituitary-gonadal (HPG) axis. In a preclinical model of precocious puberty in female rats, sarsasapogenin was shown to delay vaginal opening and decrease the uterine and ovarian coefficients. nih.gov Mechanistically, it was found to reduce serum levels of key reproductive hormones, including luteinizing hormone (LH), follicle-stimulating hormone (FSH), and estradiol (B170435) (E2). nih.gov This was achieved by downregulating the expression of gonadotropin-releasing hormone (GnRH), Kiss-1, and its receptor, G protein-coupled receptor 54 (GPR54), in the hypothalamus. nih.gov These findings suggest that sarsasapogenin can inhibit the HPG axis, a critical pathway in reproductive function. nih.gov The 5β-configuration of the steroid nucleus is considered important for these biological activities. wikipedia.org
Furthermore, smilagenin, a this compound-3beta-ol, has been identified as a neurotrophic factor inducer. drugbank.comnih.gov In preclinical models, it has been shown to reverse the decrease of dopamine receptors in the brain. drugbank.comnih.govdrugbank.com Dopamine is a crucial neurotransmitter that also functions as a hormone, inhibiting the release of prolactin from the pituitary gland. By modulating dopamine receptor levels, smilagenin may influence the endocrine system.
The foundational role of spirostan derivatives like diosgenin as starting materials for the synthesis of various steroid hormones underscores their intrinsic relationship with the endocrine system. basicmedicalkey.comnih.govnih.govscielo.br The biosynthesis of these compounds in plants is itself regulated by plant hormones, highlighting a conserved interaction with hormonal systems. nih.gov
The table below details the specific hormone-regulating effects of sarsasapogenin in a rat model of precocious puberty.
| Parameter | Effect of Sarsasapogenin | Mechanism of Action |
| Vaginal Opening | Delayed | Inhibition of HPG axis |
| Uterine & Ovarian Coefficients | Decreased | Inhibition of HPG axis |
| Serum Luteinizing Hormone (LH) | Reduced | Downregulation of GnRH release |
| Serum Follicle-Stimulating Hormone (FSH) | Reduced | Downregulation of GnRH release |
| Serum Estradiol (E2) | Reduced | Reduced gonadotropin stimulation of ovaries |
| Hypothalamic GnRH mRNA | Reduced | Direct or indirect inhibition |
| Hypothalamic Kiss-1 mRNA | Reduced | Inhibition of a key puberty-regulating gene |
| Hypothalamic GPR54 mRNA | Reduced | Downregulation of the Kiss-1 receptor |
Biosynthesis and Metabolic Pathways of 25r 5beta Spirostan
Enzymes and Intermediates in Spirostan (B1235563) Biosynthesis
The biosynthesis of spirostans is orchestrated by several key classes of enzymes that modify a steroidal precursor. While the complete pathway for (25R)-5beta-spirostan is a subject of ongoing research, analysis of related compounds has identified crucial enzyme families, including cytochrome P450 monooxygenases, dehydrogenases/reductases, and glycosyltransferases. biorxiv.org These enzymes catalyze the hydroxylation, oxidation, reduction, and glycosylation steps necessary to form the final molecule.
Cytochrome P450 enzymes are particularly vital, responsible for introducing oxygen atoms at specific positions on the steroid backbone, which is a critical step for subsequent cyclization. Following the formation of the aglycone (the non-sugar part), glycosyltransferases attach sugar moieties to the core structure. One such enzyme, sarsapogenin 3beta-glucosyltransferase (EC 2.4.1.193), is noted for its specificity to 5beta-spirostanols, where it facilitates the transfer of a glucose molecule. expasy.orggenome.jp This glycosylation step is often crucial for the stability and biological activity of the resulting saponin (B1150181).
Table 1: Key Enzyme Families in Spirostan Biosynthesis
| Enzyme Class | General Function in Pathway |
|---|---|
| Cytochrome P450s | Catalyze oxidative reactions, including hydroxylations, essential for forming the spiroketal structure. biorxiv.org |
| Dehydrogenases/Reductases | Involved in stereospecific reduction steps that determine the configuration of the steroid rings. biorxiv.org |
| Glycosyltransferases | Attach sugar chains to the spirostan aglycone, forming saponins (B1172615). expasy.orggenome.jp |
The pathway proceeds through several metabolic intermediates. The initial steroidal framework undergoes significant modification, leading to the formation of a furostanol structure, which is widely considered the immediate precursor to the spirostanol (B12661974) skeleton. An enzymatic step then closes the final ring to form the characteristic spiroketal side chain of the this compound.
Identification of Biosynthetic Precursors
The biosynthetic pathway for all plant steroids, including this compound, begins with cholesterol. Cholesterol itself is derived from the cyclization of squalene, a triterpene. Through a series of enzymatic modifications including oxidation, hydroxylation, and cyclization, cholesterol is converted into the foundational spirostan framework. researchgate.net
Derivatives of this compound, such as smilagenin (B1681833) (this compound-3beta-ol), are recognized as metabolites within this pathway, highlighting the role of the parent hydride as a central scaffold. vulcanchem.comnih.gov The immediate precursors to the final spirostanol glycosides are generally accepted to be furostanol glycosides. The conversion from the furostan (B1232713) to the spirostan form is a key final step in the biosynthesis.
Table 2: Identified Biosynthetic Precursors of this compound
| Precursor Level | Compound Name | Role in Pathway |
|---|---|---|
| Primary Precursor | Cholesterol | The initial steroidal building block for the entire pathway. researchgate.net |
| Intermediate Class | Furostanol Glycosides | Immediate precursors that are enzymatically converted to the spirostanol skeleton. |
| Parent Hydride | this compound | The core structure upon which further functional groups (e.g., hydroxyls) are added. vulcanchem.com |
Metabolomic Profiling and Pathway Analysis
Metabolomics provides a powerful lens for investigating the complex biochemical networks in organisms. By profiling the complete set of small-molecule metabolites, researchers can identify novel compounds, elucidate biosynthetic pathways, and understand metabolic responses to various stimuli.
Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) is a highly sensitive and accurate technique for analyzing complex mixtures of plant metabolites. frontiersin.orgplos.org UPLC provides high-resolution separation of compounds, while QTOF-MS delivers precise mass measurements and fragmentation data (MS/MS), which together allow for the confident identification of known and unknown compounds. frontiersin.orgnih.gov
This technology has been successfully applied to profile the chemical constituents of various medicinal plants known to produce steroidal saponins. frontiersin.orgnih.gov In such studies, extracts are analyzed to generate a detailed metabolic fingerprint. By comparing the accurate mass and fragmentation patterns against databases and known standards, researchers can identify numerous metabolites, including various spirostan derivatives, within a single analysis. nih.gov This approach is instrumental in discovering previously unidentified metabolites and obtaining the detailed information needed to propose biosynthetic pathways. frontiersin.org
Table 3: Example Application of UPLC-QTOF-MS in Plant Metabolomics
| Study Focus | Technique Used | Key Findings | Reference |
|---|---|---|---|
| Chemical profiling of Dendrobium nobile | UPLC-QTOF-MS | Putatively identified and quantified 11 alkaloids, 10 sesquiterpenes, and 13 other metabolites. | frontiersin.org |
| Analysis of tea shoots under shading | UPLC-QTOF-MS | Identified 120 metabolites, including flavan-3-ols, flavonols, and phenylpropanoids, showing metabolic shifts due to environmental changes. | plos.org |
Comparative metabolomics involves the systematic comparison of the metabolite profiles of different organisms, or the same organism under different conditions. This approach is invaluable for understanding the diversity of secondary metabolism across the plant kingdom. nih.govfrontiersin.org By comparing the metabolomes of different plant species known to produce spirostans, researchers can identify unique metabolic signatures and variations in biosynthetic capabilities.
For instance, studies comparing different wild edible plants or plants from different geographical origins have revealed significant diversity in their chemical compositions. nih.govfrontiersin.org One study analyzing eight common wild edible plants detected over 1,500 volatile metabolites and nearly 5,000 nutrient metabolites, highlighting vast differences in their metabolic profiles. nih.gov Another investigation into Mitragyna speciosa leaves found that the alkaloid profiles differed significantly between young and mature leaves, with 86 distinct metabolites identified. plos.org Such comparisons provide insights into how genetics and environment influence the production of specific compounds like this compound and its derivatives, and can help in identifying novel sources of these molecules.
Table 4: Summary of a Comparative Metabolomics Study on Mitragyna speciosa
| Metabolite Class | Number of Compounds Identified | General Observation |
|---|---|---|
| Alkaloids | 63 | The most abundant class of secondary metabolites found. plos.org |
| Flavonoids | 10 | A significant class of compounds present. plos.org |
| Terpenoids | 6 | Present in lower abundance compared to alkaloids and flavonoids. plos.org |
| Other | 7 | Included phenylpropanoids, phenols, and carboxylic acids. plos.org |
Advanced Analytical Methodologies in 25r 5beta Spirostan Research
Quantitative Chromatographic Methods
Chromatography is a fundamental separation technique that plays a pivotal role in the analysis of (25R)-5beta-spirostan compounds. news-medical.net It allows for the separation of individual components from complex mixtures, which is essential for both quantitative estimation and structural identification. news-medical.net
Gas-Liquid Chromatography (GLC) has been established as a robust method for the quantitative estimation of certain this compound derivatives. nih.govresearchgate.netresearchgate.net This technique is particularly suitable for volatile or semi-volatile compounds that can be vaporized without decomposition. libretexts.orgtaylorandfrancis.com In the context of this compound research, GLC has been effectively used for the routine analysis of sapogenin concentrates from plant sources. nih.govresearchgate.netresearchgate.net
A notable application involves the estimation of hecogenin (B1673031) and tigogenin, which are hydroxylated derivatives of the this compound framework, in samples from Agave sisalana. nih.govresearchgate.netresearchgate.net A key procedural step in this analysis is the acetylation of the sapogenins prior to GLC. This chemical modification is necessary because the underivatized compounds undergo partial degradation in the high-temperature environment of the GLC system. nih.govresearchgate.net The resulting acetylated derivatives are more stable and provide more accurate and reproducible quantitative results. The method has demonstrated reliable performance, with defined tolerance limits for predicted compound weights. nih.govresearchgate.net
| Parameter | Description | Source |
|---|---|---|
| Target Analytes | Hecogenin (this compound-3beta-ol-12-one) and Tigogenin (this compound-3beta-ol) | nih.govresearchgate.net |
| Matrix | Agave sisalana leaf, juice, and crude sapogenin concentrates | nih.gov |
| Sample Preparation | Acetylation of sapogenins is required prior to injection. | nih.govresearchgate.net |
| Rationale for Derivatization | To prevent partial degradation of the sapogenins in the GLC system. | nih.govresearchgate.net |
| Quantification | The method allows for routine quantitative estimation with defined tolerance limits. | nih.govresearchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for analyzing this compound compounds within complex biological matrices. mdpi.comebi.ac.uk The technique combines the powerful separation capabilities of liquid chromatography, particularly ultra-high performance liquid chromatography (UPLC), with the sensitive and specific detection provided by mass spectrometry. news-medical.netmdpi.com This combination is ideal for analyzing non-volatile and thermally labile compounds like steroidal saponins (B1172615), which are glycosylated forms of spirostans. vulcanchem.comresearchgate.net
In metabolomics studies, UPLC coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) has been used to differentiate chemical compositions across various plant species. For instance, this method successfully detected (2beta,3alpha,4beta,5beta,25R)-Spirostan-2,3,4-triyl triacetate as a differential compound in Dendrobium species. mdpi.com Similarly, HPLC-MS has been employed to analyze plant extracts, identifying multiple spirostanol (B12661974) saponins, including derivatives of this compound like smilagenin (B1681833) and tigogenin. ebi.ac.uk The mass spectrometer provides precise mass-to-charge ratio data, which aids in the tentative identification of known compounds and the characterization of novel structures, often through tandem MS (MS/MS) experiments that generate fragmentation patterns.
| Technique | Application | Identified Compounds/Derivatives | Source |
|---|---|---|---|
| UPLC-QTOF-MS/MS | Metabolomic comparison of different Dendrobium species. | (2beta,3alpha,4beta,5beta,25R)-Spirostan-2,3,4-triyl triacetate | mdpi.com |
| HPLC-UV/Vis-MS | Phytochemical profiling of Solanum scabrum berries. | Tigogenin, Smilagenin | ebi.ac.ukebi.ac.uk |
| LC-ESI-QQ (MS2) | Generation of mass spectral data for metabolite databases. | This compound-3beta-ol (Smilagenin) | |
| HPLC-ELSD and MALDI-TOF MS | Structural and quantitative studies of steroidal saponins in commercial Yucca schidigera extracts. | 25(R,S)-5beta-spirostan-3beta-ol | researchgate.net |
Gas-Liquid Chromatography (GLC) for Estimation
Spectroscopic Techniques for High-Throughput Screening and Identification
Spectroscopic methods are crucial for the structural elucidation and identification of this compound compounds. vulcanchem.com These techniques are foundational to high-throughput screening (HTS) campaigns, which aim to rapidly assess large libraries of compounds for biological activity. openaccesspub.org While HTS generates hits, spectroscopic analysis is essential to confirm the identity and structure of the active molecules.
| Technique | Purpose | Key Information Obtained | Source |
|---|---|---|---|
| 1D NMR (1H, 13C) | Basic structural framework identification. | Chemical shifts of protons and carbons, characteristic signals for the spirostan (B1235563) skeleton. | ebi.ac.ukvulcanchem.comebi.ac.uk |
| 2D NMR (COSY, HSQC, HMBC) | Detailed structural elucidation and signal assignment. | Proton-proton couplings (COSY), direct carbon-proton correlations (HSQC), long-range carbon-proton correlations (HMBC) for connectivity mapping. | researchgate.netscience.govbvsalud.org |
| Mass Spectrometry (MS, MS/MS) | Molecular weight determination and structural confirmation. | Accurate mass, molecular formula, fragmentation patterns for substructure identification. | ebi.ac.ukresearchgate.net |
| Infrared (IR) Spectroscopy | Distinguishing between spirostanol and furostanol forms. | Characteristic absorption bands for the spiroketal moiety. | researchgate.net |
Computational Chemistry and Molecular Modeling for Structure-Activity Predictions
Computational chemistry and molecular modeling are increasingly vital in modern drug discovery and chemical research, offering powerful tools to predict the properties and activities of molecules like this compound. These methods allow researchers to build quantitative structure-activity relationship (QSAR) models, which correlate the chemical structure of compounds with their biological activity. chemrxiv.org
A robust QSAR model can be a highly efficient tool for predicting the activity of new, untested compounds, thereby guiding synthesis and prioritizing candidates for screening. chemrxiv.org Although specific QSAR studies focused exclusively on the this compound scaffold are not widely published, the methodologies are broadly applicable. For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been successfully used to study other steroidal compounds. researchgate.net CoMFA correlates the steric and electrostatic fields of molecules with their biological activities to create a predictive 3D model. researchgate.net Such models can identify key structural features responsible for activity, which can then be used to design more potent analogues. The development of these models relies on experimentally determined activity data and calculated molecular descriptors, which can range from simple properties like molecular weight and logP to complex quantum chemical parameters. chemrxiv.orgnih.gov These computational approaches hold significant promise for accelerating the discovery and optimization of biologically active this compound derivatives.
Chemotaxonomic Significance and Phytochemical Diversity of Spirostans
Comparative Phytochemical Studies of Plant Extracts
Phytochemical investigations across various plant families reveal the widespread, yet specific, occurrence of spirostanol (B12661974) glycosides, which are derivatives of the (25R)-5beta-spirostan core structure. These studies are crucial for understanding the chemical diversity within and between different plant genera.
Genera such as Dracaena, Asparagus, and Solanum are particularly rich sources of these compounds. For instance, numerous spirostanol saponins (B1172615) have been isolated from various Dracaena species, including D. angustifolia, D. cochinensis, and D. draco. nih.govresearchgate.netnih.govacs.org Similarly, the genus Asparagus is well-known for producing a variety of steroidal saponins, with many species containing compounds derived from a spirostane nucleus. ekb.egresearchgate.netfrontiersin.orgnih.gov In the Solanum genus, steroidal saponins and their aglycones, including derivatives of the this compound skeleton, are also prevalent. researchgate.netsdiarticle4.comjapsonline.com
The structural diversity of these compounds arises from variations in the aglycone (the non-sugar part) and the attached sugar moieties. nih.govinteresjournals.orgiisc.ac.in The aglycone can be modified by hydroxylation, oxidation, or the introduction of double bonds. nih.gov The glycone (sugar part) can consist of one or more sugar units, such as glucose, galactose, rhamnose, and xylose, linked in various ways to the aglycone. interesjournals.orgiisc.ac.inmdpi.com
Comparative analyses of plant extracts have demonstrated that the profile of spirostanol saponins can be unique to a particular species or even a specific plant part. For example, a study on Bulbine abyssinica showed differing phytochemical profiles in the leaves, underground stems, and roots. biomedpharmajournal.org This highlights the importance of comprehensive phytochemical screening when using these compounds for chemotaxonomic purposes. researchgate.netresearchgate.netijrti.org
| Genus | Species | Isolated Spirostanol Compounds | Reference |
|---|---|---|---|
| Dracaena | D. angustifolia | Namogenins A-C, Namonins A-D | nih.govacs.org |
| D. cochinensis | Dracochinosides A-C | nih.govresearchgate.net | |
| Asparagus | A. africanus | (25S)− 5β-spirostan-3β-ol-3-O-β-d-xylopyranosyl-(1→2)-β-d-glucopyranoside, (25S)− 5β-spirostan-3β-ol-3-O-β-d-glucopyranosyl-(1→6)-[β-d-glucopyranosyl-(1→2)-]β-d-glucopyranoside | researchgate.net |
| A. officinalis | (25S)-5β-spirostan-3β-ol-3-O-β-D-glucopyranosyl-(1,2)-[β-D-xylopyranosyl-(1,4)]-β-D-glucopyranoside, (25S)-5β-spirostan-3β-ol-3-O-β-D-glucopyranosyl-(1,2)-β-D-glucopyranoside | nih.gov | |
| Solanum | S. torvum | (25R)-3β,6β-dihydroxy-5α-spirostan-23-one, Paniculogenin, Chlorogenin | researchgate.net |
Role of this compound in Defining Chemotaxonomic Markers
The specific patterns of spirostanol saponins, which are based on the this compound skeleton, serve as valuable chemotaxonomic markers. These markers help in the classification and differentiation of plant species, genera, and even families. researchgate.netresearchgate.net
For instance, certain steroidal saponins are considered characteristic of the genus Solanum and can be used as markers for this genus. researchgate.net The presence of specific spirostanol glycosides has been used to support the taxonomic classification of species within the Dracaena genus. researchgate.net Similarly, the distribution of different types of steroidal saponins, including those with a spirostanol structure, is a key feature in the chemotaxonomy of the Asparagus genus. ekb.eg
The structural variations in the saponins, such as the nature and linkage of the sugar chains, provide a high degree of specificity. mdpi.com This allows for fine-tuned chemotaxonomic distinctions. The evolution of different biosynthetic pathways for these compounds in various plant lineages contributes to the observed diversity and their utility as taxonomic indicators. nih.gov
| Plant Family/Genus | Characteristic Spirostan (B1235563) Derivatives | Chemotaxonomic Significance | Reference |
|---|---|---|---|
| Solanaceae (Solanum) | Specific sterol glycosides and steroidal sapogenins. | Considered as chemotaxonomic markers for the genus Solanum. | researchgate.net |
| Asparagaceae (Dracaena) | Polyphenols and specific steroidal saponins. | Identified as chemotaxonomic markers for species of the Dracaena genus. | researchgate.net |
| Agavaceae | Steroidal saponins, homoisoflavonoids, and yuccaols. | Considered as chemotaxonomic markers for the family Agavaceae. | researchgate.net |
Influence of Environmental Factors on Spirostan Production in Plants
The biosynthesis and accumulation of spirostans, like other plant secondary metabolites, are not solely determined by genetics but are also significantly influenced by environmental conditions. d-nb.infomdpi.comoregonstate.edu Abiotic stresses such as drought, temperature extremes, light intensity, and soil conditions can alter the production of these compounds in plants. maxapress.comnih.govincotec.comartal.net
For example, water stress has been shown to increase the concentration of various secondary metabolites in many plant species as a defense mechanism. mdpi.comresearchgate.net While direct studies on the impact of specific environmental factors on this compound production are not extensively detailed in the provided results, the general principles of environmental influence on secondary metabolism are well-established. d-nb.infomdpi.commaxapress.com Plants respond to environmental stressors by adjusting their metabolic pathways, which can lead to either an increase or decrease in the synthesis of specific compounds like spirostanol saponins. nih.gov
This variability has important implications for the use of these compounds as chemotaxonomic markers, as the chemical profile of a plant can change depending on its growing conditions. Therefore, when conducting chemotaxonomic studies, it is crucial to consider the environmental context from which the plant samples were collected.
| Environmental Factor | General Effect on Secondary Metabolites | Potential Implication for Spirostan Production | Reference |
|---|---|---|---|
| Drought/Water Stress | Can increase the concentration of secondary metabolites in some plants. | May lead to higher accumulation of spirostans as a defense response. | mdpi.commaxapress.com |
| Temperature | Influences most plant processes, including the synthesis of secondary metabolites. | Optimal temperature ranges likely exist for maximizing spirostan biosynthesis. | oregonstate.edu |
| Light (Intensity, Quality, Duration) | Affects photosynthesis and the production of various phytochemicals. | Light conditions could influence the levels of spirostan precursors and final products. | oregonstate.edu |
| Soil Conditions (Fertility, Salinity) | Nutrient availability and salt stress can alter plant metabolism. | Deficiencies or excesses in soil nutrients, or high salinity, could impact spirostan synthesis. | mdpi.commaxapress.com |
Future Perspectives and Emerging Research Directions
Exploration of Undiscovered Biological Activities
While derivatives of (25R)-5beta-spirostan, such as smilagenin (B1681833), have been investigated for their neurotrophic and antineoplastic properties, the full spectrum of biological activities for the parent compound and its broader family of related structures remains largely uncharted. nih.gov Future investigations are likely to focus on screening this compound and its analogues against a wider array of biological targets. Given the structural similarities to other bioactive steroids, there is potential for discovering novel activities in areas such as:
Anti-inflammatory effects : Steroidal saponins (B1172615) from various plant sources have demonstrated anti-inflammatory properties. researchgate.net
Antimicrobial and Antifungal Activity : Spirostanol (B12661974) saponins have shown activity against various fungi and bacteria, suggesting potential applications in developing new antimicrobial agents. researchgate.netsmolecule.commdpi.com
Immunomodulatory roles : The impact of these compounds on the intricate workings of the immune system is an area ripe for exploration.
Metabolic disorders : Given the steroidal nature of the scaffold, investigating its influence on metabolic pathways and related disorders is a logical next step.
High-throughput screening assays, coupled with sophisticated cell-based models, will be instrumental in uncovering these new therapeutic avenues.
Development of Advanced Synthetic Methodologies
The complexity of the spirostan (B1235563) backbone presents both a challenge and an opportunity for synthetic chemists. While methods for modifying the spirostan structure exist, the development of more efficient, stereoselective, and versatile synthetic routes is a key area of future research. bvsalud.orgresearchgate.net Emerging trends are likely to include:
Catalytic methods : The use of novel catalysts to achieve transformations that are currently difficult or require harsh conditions.
Flow chemistry : This technology can offer improved control over reaction parameters, leading to higher yields and purity.
Biocatalysis : Employing enzymes to perform specific modifications on the spirostan skeleton could provide a greener and more precise synthetic approach.
These advanced methodologies will not only facilitate the synthesis of known derivatives but also enable the creation of novel analogues with tailored properties. researchgate.net
Elucidation of Novel Biosynthetic Pathways
The biosynthesis of steroidal saponins, including those derived from the this compound core, is a complex process that is not yet fully understood. plos.orgmdpi.com It is known to involve the mevalonate (B85504) (MVA) and 2-C-methyl-D-erythritol-4-phosphate (MEP) pathways to produce the precursor 2,3-oxidosqualene (B107256). plos.orgmdpi.com This is followed by a series of cyclization, hydroxylation, oxidation, and glycosylation steps. mdpi.comfrontiersin.org Future research will likely focus on:
Identifying and characterizing key enzymes : Pinpointing the specific enzymes, such as beta-glucosidase, responsible for the conversion of furostanol saponins to spirostanol saponins. plos.orgnih.gov
Understanding regulatory networks : Investigating how the expression of biosynthetic genes is controlled within the plant. mdpi.com
Reconstituting pathways in heterologous systems : Using synthetic biology approaches to produce specific spirostanol compounds in engineered microorganisms.
A deeper understanding of these pathways could pave the way for biotechnological production of valuable spirostanol derivatives.
Integration of Omics Technologies (e.g., Proteomics, Transcriptomics) with Metabolomics for Deeper Mechanistic Understanding
The integration of multiple "omics" technologies offers a powerful, systems-level approach to understanding the biological roles of this compound and its derivatives. humanspecificresearch.orgfrontlinegenomics.comnih.govnih.gov
Metabolomics : Can identify and quantify the full range of spirostan-related compounds and other metabolites in a biological system. frontiersin.org
Transcriptomics : Can reveal how treatment with a spirostan derivative alters gene expression patterns, providing clues about the pathways it affects. plos.orgnih.gov
Proteomics : Can identify the protein targets that directly bind to this compound derivatives or whose expression levels are altered, offering direct insight into the mechanism of action. frontiersin.orgfrontlinegenomics.com
By combining these datasets, researchers can build comprehensive models of how these compounds function at a molecular level, leading to a more rational approach to drug discovery and development. frontiersin.orgmdpi.com This integrated approach can help identify key genes and regulatory networks associated with the production and activity of these compounds. mdpi.com
Targeted Derivatization for Enhanced Potency and Selectivity
The this compound scaffold is an ideal starting point for medicinal chemistry campaigns. Future efforts will focus on targeted derivatization to improve the therapeutic properties of lead compounds. This involves making specific chemical modifications to the core structure to:
Increase potency : Enhance the binding affinity of the compound to its biological target.
Improve selectivity : Reduce off-target effects by designing compounds that interact specifically with the desired target.
Optimize pharmacokinetic properties : Modify the molecule to improve its absorption, distribution, metabolism, and excretion (ADME) profile.
Structure-activity relationship (SAR) studies, guided by computational modeling and detailed spectroscopic analysis, will be crucial in designing the next generation of spirostan-based therapeutics with enhanced efficacy. researchgate.netmdpi.com
Application in Chemical Biology Tools and Probes
Beyond their direct therapeutic potential, this compound derivatives can be developed into valuable tools for chemical biology research. By attaching fluorescent tags, biotin (B1667282) labels, or photo-affinity groups to the spirostan skeleton, researchers can create chemical probes to:
Identify protein targets : Pull-down experiments using biotinylated probes can help identify the specific proteins that bind to these compounds.
Visualize cellular localization : Fluorescently-tagged derivatives can be used to track the distribution of the compound within cells.
Study enzyme activity : Probes can be designed to interact with specific enzymes, allowing for the study of their function in complex biological systems.
These chemical biology tools will be invaluable in dissecting the molecular mechanisms underlying the observed biological activities of the this compound class of compounds.
Interactive Data Table of Research Directions
| Research Direction | Key Focus Areas | Potential Impact |
| Undiscovered Biological Activities | Anti-inflammatory, antimicrobial, immunomodulatory, metabolic effects | Discovery of new therapeutic applications |
| Advanced Synthetic Methodologies | Catalysis, flow chemistry, biocatalysis | Efficient and sustainable production of novel analogues |
| Elucidation of Biosynthetic Pathways | Enzyme identification, regulatory networks, heterologous production | Biotechnological synthesis of valuable compounds |
| Integration of Omics Technologies | Metabolomics, transcriptomics, proteomics | Comprehensive mechanistic understanding of biological function |
| Targeted Derivatization | Potency, selectivity, ADME properties | Development of optimized therapeutic agents |
| Chemical Biology Tools and Probes | Target identification, cellular imaging, enzyme function studies | Deeper insight into molecular mechanisms |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
